molecular formula C12H22O2 B14634728 (3R,5S)-3,5-Di-tert-butyloxolan-2-one CAS No. 55091-69-5

(3R,5S)-3,5-Di-tert-butyloxolan-2-one

Cat. No.: B14634728
CAS No.: 55091-69-5
M. Wt: 198.30 g/mol
InChI Key: PQYJERJPVVNKGJ-IUCAKERBSA-N
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Description

(3R,5S)-3,5-Di-tert-butyloxolan-2-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two tert-butyl groups attached to an oxolane ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a biocatalyst. For example, the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in the presence of a ketoreductase enzyme and coenzyme NADP+ can yield this compound .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. The use of immobilized enzymes and cofactor regeneration systems can significantly reduce production costs and improve yields .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Di-tert-butyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

(3R,5S)-3,5-Di-tert-butyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, its interaction with carbonyl reductases can lead to the formation of specific chiral alcohols, which are important intermediates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-3,5-Di-tert-butyloxolan-2-one stands out due to its specific stereochemistry and the presence of two tert-butyl groups, which impart unique chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and chiral recognition studies .

Properties

CAS No.

55091-69-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(3R,5S)-3,5-ditert-butyloxolan-2-one

InChI

InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9-/m0/s1

InChI Key

PQYJERJPVVNKGJ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](OC1=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CC(OC1=O)C(C)(C)C

Origin of Product

United States

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